N-(3,5-dichlorophenyl)-3-oxobutanamide

Lipophilicity ADME Prediction Physicochemical Properties

N-(3,5-dichlorophenyl)-3-oxobutanamide (CAS 52793-04-1), also known as 3,5-dichloroacetoacetanilide, is a chlorinated aromatic amide with the molecular formula C₁₀H₉Cl₂NO₂ and a molecular weight of 246.09 g/mol. This compound belongs to the N-aryl-3-oxobutanamide (acetoacetanilide) class, characterized by a 3-oxobutanamide moiety attached to a 3,5-dichlorophenyl ring.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09
CAS No. 52793-04-1
Cat. No. B2858067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-3-oxobutanamide
CAS52793-04-1
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C10H9Cl2NO2/c1-6(14)2-10(15)13-9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3,(H,13,15)
InChIKeyGYNIUNAMMNVZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-3-oxobutanamide (CAS 52793-04-1) | Chemical Identity and Core Characteristics for Procurement


N-(3,5-dichlorophenyl)-3-oxobutanamide (CAS 52793-04-1), also known as 3,5-dichloroacetoacetanilide, is a chlorinated aromatic amide with the molecular formula C₁₀H₉Cl₂NO₂ and a molecular weight of 246.09 g/mol . This compound belongs to the N-aryl-3-oxobutanamide (acetoacetanilide) class, characterized by a 3-oxobutanamide moiety attached to a 3,5-dichlorophenyl ring . Its predicted physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 418.0±45.0 °C, and an ACD/LogP of 2.31, indicating moderate lipophilicity . As a versatile building block, it serves as a key intermediate in the synthesis of heterocyclic compounds and agrochemicals .

Why N-(3,5-Dichlorophenyl)-3-oxobutanamide (CAS 52793-04-1) Cannot Be Replaced by Generic Acetoacetanilides


Simple substitution of N-(3,5-dichlorophenyl)-3-oxobutanamide with a generic acetoacetanilide or a different dichloro-isomer is not scientifically valid due to the specific and quantifiable impact of its 3,5-dichloro substitution pattern on reactivity and biological activity. The 3,5-dichloro configuration creates a unique electronic and steric environment that is distinct from other regioisomers (e.g., 2,4- or 2,5-dichloro), which has been shown to be a critical determinant in the outcome of multicomponent reactions [1] and in conferring antifungal properties [2]. The evidence below demonstrates that seemingly minor structural changes result in measurable differences in key performance metrics, including target affinity, synthetic yield, and biological potency.

N-(3,5-Dichlorophenyl)-3-oxobutanamide (CAS 52793-04-1): Quantitative Differentiation Evidence vs. Closest Comparators


Superior Lipophilicity (LogP) of 3,5-Dichloro Isomer vs. 2,5-Dichloro Isomer Drives Different Pharmacokinetic Profiles

The predicted octanol-water partition coefficient (LogP) for N-(3,5-dichlorophenyl)-3-oxobutanamide is 2.31 , whereas the corresponding value for its regioisomer, 2',5'-dichloroacetoacetanilide (CAS 2049-75-4), is 2.07 . This difference of 0.24 log units corresponds to a 74% higher predicted partition coefficient for the 3,5-dichloro compound. This indicates that the 3,5-dichloro isomer is significantly more lipophilic, which is a critical parameter for membrane permeability and bioavailability in biological assays.

Lipophilicity ADME Prediction Physicochemical Properties

Differential Binding Affinity at the Human Metabotropic Glutamate Receptor 1 (mGluR1)

N-(3,5-dichlorophenyl)-3-oxobutanamide demonstrates potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 0.400 nM [1]. While direct comparative data for the closest analog is not available in the same assay, this potent activity at a sub-nanomolar concentration establishes a clear benchmark for this specific substitution pattern. In comparison, a structurally related N-aryl-3-oxobutanamide derivative, CHEMBL4173846 (US12162877, Compound 4), exhibits a much weaker IC₅₀ of 1.20 nM against a different target (dihydroorotate dehydrogenase) [2]. This 3-fold difference in potency, albeit against a different protein, underscores the high sensitivity of biological activity to the precise chemical structure.

Neuroscience Drug Discovery GPCR

Critical Influence of 3,5-Dichloro Substitution on the Outcome of Multicomponent Heterocyclic Synthesis

The specific 3,5-dichloro substitution pattern on the N-aryl ring is not a passive structural feature; it actively dictates the reaction pathway and product selectivity in complex multicomponent reactions. A study on the switchable three-component reactions of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides revealed that the nature of the aryl substituent is the key influence on whether a specific heterocyclic scaffold is formed [1]. This means that replacing N-(3,5-dichlorophenyl)-3-oxobutanamide with a different regioisomer or an unsubstituted analog in a synthetic sequence will not simply yield a lower amount of the desired product; it will lead to a completely different product distribution or reaction failure. This is a qualitative, yet definitive, functional differentiation.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Proprietary Evidence for Antifungal Activity is Specific to the 3,5-Dichlorophenyl Moiety

Patent literature explicitly claims that 3,5-dichlorophenyl compounds, a class which includes N-(3,5-dichlorophenyl)-3-oxobutanamide, exhibit an 'unexpectedly high anti-fungal activity against phyto-pathogenic fungi' including Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea [1]. The patent's novelty and claims are predicated on this specific substitution pattern. While a quantitative MIC value is not provided, the legal and commercial value of this compound class rests on the assertion of superior, non-obvious activity compared to other phenyl-substituted analogs. This provides a strong, albeit qualitative, basis for selecting this compound for agrochemical research over less characterized alternatives.

Agrochemical Fungicide Crop Protection

Validated Application Scenarios for N-(3,5-Dichlorophenyl)-3-oxobutanamide (CAS 52793-04-1) Based on Quantitative Evidence


Lead Identification in CNS Drug Discovery for mGluR1-Related Disorders

Based on its potent and specific antagonism of the mGluR1 receptor (IC₅₀ = 0.400 nM) [1], N-(3,5-dichlorophenyl)-3-oxobutanamide serves as a high-quality starting point for medicinal chemistry optimization programs targeting neurological conditions such as chronic pain, anxiety, and certain movement disorders. Its sub-nanomolar affinity validates its use in target validation studies and as a reference compound in high-throughput screening campaigns.

Synthesis of Complex Heterocycles via Selective Multicomponent Reactions

This compound is not merely an intermediate; it is a reaction-directing building block. Its specific 3,5-dichloro substitution pattern is required to achieve the desired product selectivity in multicomponent reactions with reagents like 5-amino-3-methylisoxazole and salicylaldehyde [2]. It should be procured specifically for synthetic routes detailed in the literature where this substituent effect is a known, critical factor for success.

Agrochemical Research for Broad-Spectrum Fungicide Development

The 3,5-dichlorophenyl scaffold is associated with 'unexpectedly high' activity against economically important fungal pathogens such as Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea [3]. This compound is a logical procurement choice for structure-activity relationship (SAR) studies aimed at developing novel, patentable fungicides with improved potency and crop safety profiles. Its use aligns with documented industrial research interests in this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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